Cas no 1156962-93-4 (4-chloro-2-(pentylamino)benzonitrile)

4-chloro-2-(pentylamino)benzonitrile structure
1156962-93-4 structure
商品名:4-chloro-2-(pentylamino)benzonitrile
CAS番号:1156962-93-4
MF:C12H15ClN2
メガワット:222.713901758194
CID:5176758
PubChem ID:43681424

4-chloro-2-(pentylamino)benzonitrile 化学的及び物理的性質

名前と識別子

    • Benzonitrile, 4-chloro-2-(pentylamino)-
    • 4-chloro-2-(pentylamino)benzonitrile
    • インチ: 1S/C12H15ClN2/c1-2-3-4-7-15-12-8-11(13)6-5-10(12)9-14/h5-6,8,15H,2-4,7H2,1H3
    • InChIKey: LJLJQRDSDZYVGT-UHFFFAOYSA-N
    • ほほえんだ: C(#N)C1=CC=C(Cl)C=C1NCCCCC

4-chloro-2-(pentylamino)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1375990-100mg
4-Chloro-2-(pentylamino)benzonitrile
1156962-93-4 95%
100mg
¥13824.00 2024-08-09
Enamine
EN300-166805-2.5g
4-chloro-2-(pentylamino)benzonitrile
1156962-93-4
2.5g
$1428.0 2023-06-08
Enamine
EN300-166805-5.0g
4-chloro-2-(pentylamino)benzonitrile
1156962-93-4
5g
$2110.0 2023-06-08
Enamine
EN300-166805-0.05g
4-chloro-2-(pentylamino)benzonitrile
1156962-93-4
0.05g
$612.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1375990-250mg
4-Chloro-2-(pentylamino)benzonitrile
1156962-93-4 95%
250mg
¥15678.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1375990-500mg
4-Chloro-2-(pentylamino)benzonitrile
1156962-93-4 95%
500mg
¥15093.00 2024-08-09
Enamine
EN300-166805-500mg
4-chloro-2-(pentylamino)benzonitrile
1156962-93-4
500mg
$397.0 2023-09-21
Enamine
EN300-166805-1000mg
4-chloro-2-(pentylamino)benzonitrile
1156962-93-4
1000mg
$414.0 2023-09-21
Enamine
EN300-166805-10000mg
4-chloro-2-(pentylamino)benzonitrile
1156962-93-4
10000mg
$1778.0 2023-09-21
Enamine
EN300-166805-2500mg
4-chloro-2-(pentylamino)benzonitrile
1156962-93-4
2500mg
$810.0 2023-09-21

4-chloro-2-(pentylamino)benzonitrile 関連文献

4-chloro-2-(pentylamino)benzonitrileに関する追加情報

Professional Introduction to 4-chloro-2-(pentylamino)benzonitrile (CAS No. 1156962-93-4)

4-chloro-2-(pentylamino)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1156962-93-4, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic nitrile derivative has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both chloro and amino substituents on the benzene ring, coupled with the nitrile group, makes it a valuable scaffold for designing novel bioactive molecules.

The compound’s molecular structure, featuring a chloro-substituted benzene ring connected to a pentylamino side chain and a terminal nitrile group, offers unique reactivity that can be exploited in synthetic chemistry. The chloro group provides a handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the pentylamino moiety contributes to lipophilicity and potential interaction with biological targets. The nitrile group, on the other hand, can participate in hydrogen bonding or act as a leaving group in certain transformations.

In recent years, 4-chloro-2-(pentylamino)benzonitrile has been explored as a precursor in the development of pharmacologically relevant compounds. Its structural motif is reminiscent of several known drug candidates that exhibit activities against various diseases. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, given the ability of the benzene ring to engage in π-stacking interactions with protein residues. Additionally, the nitrile group’s polar nature may facilitate interactions with polar binding pockets in biological targets.

One of the most compelling aspects of this compound is its utility in fragment-based drug discovery. Researchers have leveraged its scaffold to identify novel fragments that can be optimized into lead compounds. The pentylamino substituent, in particular, has been shown to enhance solubility and membrane permeability, making it an attractive feature for oral bioavailability. Furthermore, computational studies suggest that the compound’s rigid core can stabilize binding interactions within enzyme active sites.

The synthesis of 4-chloro-2-(pentylamino)benzonitrile typically involves multi-step organic transformations. A common approach starts with the chlorination of a precursor benzene derivative followed by nucleophilic substitution with pentylamine. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce both substituents in a single step. The introduction of the nitrile group is often achieved via cyanation reactions or from a cyano-substituted intermediate.

Recent advancements in green chemistry have also influenced the synthesis of this compound. Researchers are increasingly adopting catalytic methods and solvent-free conditions to minimize waste and improve efficiency. For example, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. Such innovations align with the broader goal of sustainable chemical manufacturing.

The pharmacological potential of 4-chloro-2-(pentylamino)benzonitrile has been further explored through structure-activity relationship (SAR) studies. By systematically modifying its substituents, researchers aim to fine-tune its biological activity. Initial assays have hinted at its efficacy against certain bacterial strains due to its ability to disrupt bacterial cell wall synthesis. Additionally, preliminary data suggest possible antiviral properties, although more comprehensive studies are needed to validate these findings.

In conclusion, 4-chloro-2-(pentylamino)benzonitrile (CAS No. 1156962-93-4) represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated synthetic flexibility make it an attractive scaffold for designing novel therapeutic agents. As research in medicinal chemistry continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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